molecular formula C14H15N3O2 B7558663 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one

Cat. No. B7558663
M. Wt: 257.29 g/mol
InChI Key: CIGXSXXSJFSZLD-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one (DBPP) is a chemical compound that has been studied for its potential applications in various scientific fields. It belongs to the class of benzoxazinone derivatives and has been shown to possess interesting biological properties. In

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In medicinal chemistry, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been used as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it has been shown to interact with various biological targets, including enzymes and receptors. It has been suggested that 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been shown to possess interesting biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have demonstrated its analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential applications in various scientific fields. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in other scientific fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one is a chemical compound that has been studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore its potential applications and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminopyrazole and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)pyrazole, which is then reacted with ethyl acetoacetate to form the intermediate product. The final product, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one, is obtained through a cyclization reaction using acetic anhydride and sulfuric acid.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-11(17-8-4-7-15-17)14(18)16-9-10-19-13-6-3-2-5-12(13)16/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGXSXXSJFSZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=CC=CC=C21)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one

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